molecular formula C9H12N2O3 B1321082 Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate CAS No. 518990-21-1

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate

Cat. No.: B1321082
CAS No.: 518990-21-1
M. Wt: 196.2 g/mol
InChI Key: NIQZAUPMNUPTMP-UHFFFAOYSA-N
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Description

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate is a chemical compound with the molecular formula C10H12N2O4. It is a heterocyclic compound that contains both pyrano and pyrazole rings. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Scientific Research Applications

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: This compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization with an appropriate aldehyde. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate is unique due to its specific combination of pyrano and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .

Properties

IUPAC Name

ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)8-6-5-13-4-3-7(6)10-11-8/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQZAUPMNUPTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-21-1
Record name ethyl 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylate
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